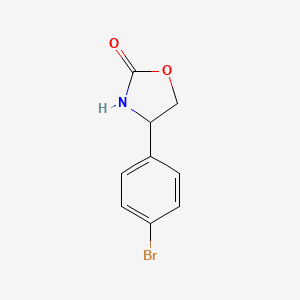

4-(4-Bromophenyl)-1,3-oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFGCUVSMQUNBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85288-37-5 | |

| Record name | 4-(4-bromophenyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Bromophenyl 1,3 Oxazolidin 2 One and Its Analogues

Foundational Synthetic Routes to 1,3-Oxazolidin-2-ones

Several classical methods have been established for the synthesis of the 1,3-oxazolidin-2-one core structure. These foundational routes often involve the cyclization of bifunctional precursors.

Cyclization of 1,2-Amino Alcohols with Carbonylating Reagents

A prevalent and direct method for synthesizing 1,3-oxazolidin-2-ones is the reaction of 1,2-amino alcohols with various carbonylating agents. nih.govresearchgate.net This approach involves the formation of a carbamate (B1207046) intermediate, which then undergoes intramolecular cyclization.

Commonly used carbonylating reagents include:

Phosgene (B1210022) and its derivatives: While effective, the high toxicity of phosgene has led to the development of safer alternatives like triphosgene (B27547) and carbonyldiimidazole (CDI). nih.gov

Dialkyl carbonates: Reagents such as diethyl carbonate and dimethyl carbonate offer a less hazardous option for the carbonylation of amino alcohols. acs.org

Carbon dioxide: The use of CO2 as a C1 source is an environmentally friendly approach, although it often requires catalysts and elevated temperatures and pressures. nih.govrsc.org

Urea (B33335): In some instances, urea can serve as the carbonyl source in reactions with amino alcohols, particularly under microwave irradiation. organic-chemistry.org

The general mechanism involves the nucleophilic attack of the amino group on the carbonylating agent, followed by an intramolecular attack by the hydroxyl group to close the ring and form the oxazolidinone.

Construction via Aziridines and Epoxides

Alternative strategies for constructing the 1,3-oxazolidin-2-one ring involve the use of strained three-membered heterocycles like aziridines and epoxides. beilstein-journals.orgwhiterose.ac.uk

From Aziridines: The reaction of aziridines with carbon dioxide is an atom-economical method for synthesizing oxazolidinones. unimi.itresearchgate.netnih.gov This reaction can be promoted by various catalysts, including metal complexes and organocatalysts, often under mild conditions. unimi.itresearchgate.net The regioselectivity of the ring-opening of the aziridine (B145994) is a key factor in determining the substitution pattern of the resulting oxazolidinone. whiterose.ac.uk

From Epoxides: Epoxides can react with isocyanates in a [3+2] cycloaddition to yield 1,3-oxazolidin-2-ones. beilstein-journals.orgorganic-chemistry.orgresearchgate.net This reaction can also be catalyzed by a variety of Lewis acids and other catalysts. researchgate.net Another approach involves the reaction of epoxides with chlorosulfonyl isocyanate, which can produce a mixture of oxazolidinones and five-membered cyclic carbonates. nih.govbeilstein-journals.orgbeilstein-archives.org

Synthesis from Propargylamines and Propargylic Alcohols

Propargylamines and propargylic alcohols serve as versatile precursors for the synthesis of 1,3-oxazolidin-2-ones, often through metal-catalyzed cyclization reactions.

From Propargylamines: The carboxylative cyclization of propargylamines with carbon dioxide is a powerful method for producing 5-methylene-1,3-oxazolidin-2-ones. nih.govresearchgate.netacs.org This transformation can be catalyzed by various transition metals, including palladium and gold. organic-chemistry.orgnih.gov These reactions can be highly stereoselective and allow for the introduction of additional functional groups. nih.govuzh.ch

From Propargylic Alcohols: Propargylic alcohols can also be utilized in three-component reactions with primary amines and carbon dioxide to afford 4-alkylene-1,3-oxazolidin-2-ones. rsc.orgresearchgate.net Silver-catalyzed approaches have been shown to be effective for this transformation under solvent-free conditions. rsc.org

Advanced and Stereoselective Syntheses of 4-(4-Bromophenyl)-1,3-oxazolidin-2-one Frameworks

The development of stereoselective methods is crucial for the synthesis of enantiomerically pure oxazolidinones, which are often required for pharmaceutical applications.

Enantioselective and Diastereoselective Strategies for Oxazolidinone Formation

Significant effort has been dedicated to developing asymmetric syntheses of 4-substituted and 4,5-disubstituted oxazolidinones.

Asymmetric Hydrogenation: The ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones provides an efficient route to optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities. rsc.org

Aldol (B89426) and Curtius Rearrangement: A combination of an asymmetric aldol reaction with a modified Curtius rearrangement has been developed for the diastereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones. nih.govresearchgate.net This strategy allows for the rapid construction of complex oxazolidinone scaffolds. nih.gov

From Chiral Aziridines: Enantiomerically pure aziridines can serve as valuable starting materials for the stereoselective synthesis of functionalized oxazolidinones through intramolecular cyclization reactions. scilit.comresearchgate.net

Palladium-Catalyzed Cyclization Reactions and N-Arylation

Palladium catalysis has emerged as a powerful tool for the synthesis and functionalization of the 1,3-oxazolidin-2-one core.

Palladium-Catalyzed Cyclization: Palladium catalysts can promote the cyclization of various precursors to form the oxazolidinone ring. For instance, palladium-catalyzed intramolecular hydroamination of propargylic carbamates offers an efficient route to a wide range of 1,3-oxazolidin-2-one derivatives. researchgate.netnih.gov Additionally, palladium-catalyzed cyclization of unsaturated β-amino alcohols can afford bicyclic oxazolidines. ysu.am A tandem palladium-catalyzed [3 + 1 + 1] cyclization of vinyl oxiranes with azides and carbon monoxide has also been developed for the synthesis of oxazolidinones. rsc.org

Palladium-Catalyzed N-Arylation: The introduction of an aryl group at the nitrogen atom of the oxazolidinone ring can be achieved through palladium-catalyzed N-arylation reactions. organic-chemistry.orgnih.govacs.orgresearchgate.net This method allows for the coupling of 2-oxazolidinone (B127357) with aryl bromides or chlorides, providing a direct route to 3-aryl-2-oxazolidinones. acs.orgacs.org The choice of phosphine (B1218219) ligand, base, and solvent is critical for the success of this transformation. nih.govacs.org

Data Tables

Table 1: Examples of Carbonylating Reagents for Cyclization of 1,2-Amino Alcohols

| Carbonylating Reagent | Advantages | Disadvantages |

| Phosgene/Triphosgene | Highly reactive, efficient | Extremely toxic |

| Carbonyldiimidazole (CDI) | Safer alternative to phosgene | Can be moisture sensitive |

| Diethyl Carbonate | Low toxicity, readily available | Often requires higher temperatures |

| Carbon Dioxide (CO2) | Environmentally benign, abundant | Requires activation (catalysts, pressure) |

Table 2: Comparison of Foundational Synthetic Routes

| Starting Material | Reagent(s) | Key Features |

| 1,2-Amino Alcohol | Carbonylating agent | Direct, versatile |

| Aziridine | Carbon Dioxide (CO2) | Atom-economical, often catalytic |

| Epoxide | Isocyanate | [3+2] cycloaddition |

| Propargylamine | Carbon Dioxide (CO2) | Access to 5-methylene derivatives |

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including oxazolidinones. uni.luresearchgate.net The application of microwave irradiation to the synthesis of 4-substituted oxazolidin-2-ones from amino alcohols and reagents like diethyl carbonate or carbon disulfide has been shown to significantly shorten reaction times and enhance yields compared to conventional heating methods. uni.lu For instance, the cyclization of (S)-phenylglycinol with diethyl carbonate, a reaction analogous to what would be required for a precursor to this compound, can be achieved with improved efficiency under microwave conditions. uni.lu

Microwave-assisted protocols are particularly advantageous in the synthesis of 4-aryl-1,3-oxazolidin-2-ones, offering a rapid and efficient alternative to traditional methods. nih.gov The synthesis of related thiazolidinone and oxazolidinone derivatives has been successfully demonstrated using microwave irradiation, highlighting the broad applicability of this technology. researchgate.net These methods often lead to cleaner reactions with easier purification procedures.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Analogous 4-Aryl-1,3-oxazolidin-2-one

| Entry | Precursor | Reagent | Conditions | Time | Yield (%) | Reference |

| 1 | (S)-Phenylglycinol | Diethyl Carbonate | Conventional Heating | 12 h | 75 | uni.lu |

| 2 | (S)-Phenylglycinol | Diethyl Carbonate | Microwave (125 W) | 20 min | 92 | uni.lu |

Solid-Phase Synthesis Approaches for Oxazolidinones

Solid-phase synthesis offers a streamlined approach for the generation of oxazolidinone libraries, which is highly valuable in drug discovery. nih.gov A common strategy involves the cycloaddition of resin-bound epoxides with isocyanates. uni.lu This method allows for the efficient construction of the oxazolidinone core on a solid support, facilitating purification by simple filtration and washing, thereby avoiding traditional chromatographic techniques.

The synthesis typically begins with the immobilization of a suitable starting material, such as an amino alcohol, onto a resin. Subsequent reaction with a carbonylating agent, followed by cyclization, yields the resin-bound oxazolidinone. For the synthesis of 4-aryl-1,3-oxazolidin-2-ones, a resin-bound epoxide can be reacted with an appropriate isocyanate. uni.lu While specific examples for this compound are not extensively detailed, the general methodology is well-established for analogous structures.

Goldberg Coupling as a Key Step in Bromophenyl Oxazolidinone Construction

The Goldberg reaction, a copper-catalyzed N-arylation, is a pivotal transformation for the synthesis of N-aryl oxazolidinones. researchgate.netresearchgate.net This reaction is particularly relevant for constructing derivatives of this compound where the nitrogen of the oxazolidinone ring is attached to an aryl group. While the title compound itself has an unsubstituted nitrogen, the Goldberg coupling is a key method for creating its N-aryl analogues.

The coupling typically involves the reaction of an oxazolidinone with an aryl halide in the presence of a copper catalyst and a suitable ligand. For instance, the N-arylation of an oxazolidinone with an aryl bromide, such as bromobenzene, can be achieved using a copper(I) iodide catalyst in the presence of a diamine ligand. researchgate.netmdpi.com This methodology has been successfully applied in the synthesis of complex molecules like the antithrombotic agent Rivaroxaban, where a Goldberg coupling is a crucial step. researchgate.netresearchgate.net

Regioselectivity and Stereocontrol in the Preparation of this compound Derivatives

The synthesis of 4-substituted oxazolidinones, such as this compound, requires careful control of regioselectivity and stereochemistry, particularly when chiral centers are involved. The reaction of epoxides with isocyanates is a common route to oxazolidinones, and the regiochemical outcome is dependent on the substitution pattern of the epoxide. bibliomed.org The ring-opening of the epoxide can occur at either of the two carbons, and this is influenced by both steric and electronic factors. For styrene (B11656) oxide, a precursor to 4-phenyloxazolidin-2-one, the reaction with an isocyanate typically proceeds with nucleophilic attack at the less hindered carbon, leading to the 4-aryl-substituted product.

Stereocontrol is paramount when synthesizing enantiomerically pure oxazolidinones. Chiral amino alcohols are common starting materials, and their chirality can be transferred to the final oxazolidinone product. organic-chemistry.org For example, the cyclization of an enantiopure amino alcohol with a carbonylating agent will proceed with retention of configuration at the stereocenter. Asymmetric aldol reactions followed by a modified Curtius rearrangement represent another powerful strategy for the stereoselective synthesis of 4,5-disubstituted oxazolidinones. researchgate.netorgsyn.org

Strategic Utilization of the Bromophenyl Moiety as a Synthetic Handle

The bromophenyl group in this compound serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. mdpi.com This allows for the elaboration of the molecule into a diverse range of more complex structures, a strategy widely employed in medicinal chemistry and materials science.

Common cross-coupling reactions that can be performed on the aryl bromide include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups. synthinkchemicals.comnist.gov

Heck Reaction: Coupling with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to produce arylalkynes. mdpi.com

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines.

These reactions typically employ a palladium catalyst, a suitable ligand, and a base. The choice of reaction conditions can be tailored to the specific substrates and desired product.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of an Analogous Aryl Bromide

| Entry | Coupling Partner | Reaction Type | Catalyst/Ligand | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | Biphenyl derivative | 95 | synthinkchemicals.com |

| 2 | Styrene | Heck | Pd(OAc)₂ | Stilbene derivative | 85 | |

| 3 | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂/CuI | Diphenylacetylene derivative | 90 | |

| 4 | Aniline | Buchwald-Hartwig | Pd₂(dba)₃/BINAP | Diphenylamine derivative | 88 |

Chemical Reactivity and Mechanistic Investigations of 4 4 Bromophenyl 1,3 Oxazolidin 2 One

Elucidation of Reaction Mechanisms in 1,3-Oxazolidin-2-one Formation

The formation of the 1,3-oxazolidin-2-one ring system, a core structure in numerous biologically active compounds and chiral auxiliaries, can be achieved through various synthetic strategies. Understanding the underlying reaction mechanisms is crucial for controlling the stereochemistry and regiochemistry of the final product.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key strategy for the synthesis of 1,3-oxazolidin-2-ones, often proceeding with high stereospecificity. One common approach involves the cyclization of β-amino alcohols with phosgene (B1210022) or its equivalents. nih.gov This method, however, can be limited by the availability of the requisite β-amino alcohol precursors with pre-defined stereocenters. nih.gov

A notable pathway involves the intramolecular ring-opening of activated aziridines. For instance, enantiopure 2-(Boc-aminomethyl)aziridines can be converted into 5-(aminomethyl)-1,3-oxazolidin-2-ones. nih.gov This transformation is promoted by a Lewis acid, such as BF3·Et2O, and proceeds via a stereospecific and fully regioselective intramolecular nucleophilic attack of the carbamate (B1207046) oxygen onto the aziridine (B145994) ring. nih.gov Similarly, the intramolecular cyclization of aziridine-2-methanols with phosgene provides a direct, one-step route to functionalized oxazolidinones in high yields. bioorg.org

Another significant pathway is the iodocyclocarbamation of N-allylated N-aryl or N-heteroaryl carbamates, which yields 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones. organic-chemistry.org Furthermore, an efficient sequential process involving the intramolecular cyclization of amino alcohol carbamates, followed by a copper-catalyzed cross-coupling with aryl iodides, affords N-aryl oxazolidinones under mild conditions. organic-chemistry.org

The table below summarizes key intramolecular cyclization pathways for the formation of 1,3-oxazolidin-2-ones.

| Starting Material | Reagent/Condition | Product | Ref |

| 2-(Boc-aminomethyl)aziridines | BF3·Et2O | 5-(Aminomethyl)-1,3-oxazolidin-2-ones | nih.gov |

| Aziridine-2-methanols | Phosgene | Functionalized Oxazolidinones | bioorg.org |

| N-allylated N-aryl carbamates | Iodine | 3-Aryl-5-(iodomethyl)oxazolidin-2-ones | organic-chemistry.org |

| Amino alcohol carbamates | Cu-catalyst, Aryl iodide | N-Aryl oxazolidinones | organic-chemistry.org |

Catalysis in Oxazolidinone Synthesis (e.g., Metal-Catalyzed, Lewis Acid Catalysis)

Catalysis plays a pivotal role in modern organic synthesis, and the formation of 1,3-oxazolidin-2-ones is no exception. A variety of catalytic systems, including metal-based and Lewis acid catalysts, have been developed to promote the synthesis of these heterocycles from readily available starting materials such as epoxides and isocyanates or aziridines and carbon dioxide.

Metal catalysts are widely employed in oxazolidinone synthesis. For example, a chromium(salphen) complex has been shown to catalyze the reaction between epoxides and isocyanates. whiterose.ac.uk This catalyst acts as a Lewis acid, activating the epoxide towards ring-opening. whiterose.ac.uk Similarly, the combination of an aluminium(heteroscorpionate) complex and a co-catalyst like tetrabutylammonium (B224687) bromide is highly efficient for this transformation. researchgate.net Other metals, including palladium, copper, gold, silver, and nickel, have also been utilized in various catalytic cycles for oxazolidinone synthesis. organic-chemistry.org For instance, palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides a route to 3-aryl-2-oxazolidinones. organic-chemistry.org Copper-catalyzed N-arylation with aryl iodides is also an effective method. organic-chemistry.org Gold(I) complexes can catalyze the rearrangement of propargylic tert-butylcarbamates to yield 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org

Lewis acid catalysis is also a prominent strategy. The chromium(salphen) complex mentioned above functions as a Lewis acid to activate the epoxide. whiterose.ac.uk In the intramolecular ring-opening of 2-(Boc-aminomethyl)aziridines, BF3·Et2O is used as a Lewis acid promoter. nih.gov The choice of a strongly Lewis acidic catalyst is often desirable for activating the epoxide in reactions with isocyanates, though the optimal catalyst depends on the specific substrates. whiterose.ac.uk

The following table provides examples of catalytic systems used in the synthesis of 1,3-oxazolidin-2-ones.

| Catalyst System | Reactants | Product Type | Ref |

| Chromium(salphen) complex | Epoxides, Isocyanates | 3,4- or 3,5-disubstituted oxazolidinones | whiterose.ac.uk |

| Aluminium(heteroscorpionate) complex / Tetrabutylammonium bromide | Epoxides, Isocyanates | 3,4- or 3,5-disubstituted oxazolidinones | researchgate.net |

| BF3·Et2O | 2-(Boc-aminomethyl)aziridines | 5-(Aminomethyl)-1,3-oxazolidin-2-ones | nih.gov |

| Palladium catalyst | 2-Oxazolidinone (B127357), Aryl bromide | 3-Aryl-2-oxazolidinones | organic-chemistry.org |

| Copper catalyst | 2-Oxazolidinone, Aryl iodide | 3-Aryl-2-oxazolidinones | organic-chemistry.org |

| Gold(I) complex | Propargylic tert-butylcarbamates | 5-Methylene-1,3-oxazolidin-2-ones | organic-chemistry.org |

| Silver catalyst | Propargylic alcohols, Phenyl isocyanate | Oxazolidin-2-ones | organic-chemistry.org |

| Nickel catalyst | Aziridines, Isocyanates | Iminooxazolidines | organic-chemistry.org |

Regiochemical Control in Ring-Opening and Cycloaddition Reactions

Regiochemical control is a critical aspect in the synthesis of substituted 1,3-oxazolidin-2-ones, particularly when the precursors are unsymmetrical. The regioselectivity of the key ring-forming or ring-opening step determines the final substitution pattern on the heterocyclic ring.

In the synthesis of oxazolidinones from epoxides and isocyanates catalyzed by a chromium(salphen) complex, the regioselectivity of the epoxide ring-opening is a determining factor. whiterose.ac.uk The ring-opening typically occurs at the less-hindered, unsubstituted position of the activated epoxide via an SN2-type mechanism, leading to the 3,5-isomer of the oxazolidinone. whiterose.ac.uk However, if a substituent on the epoxide can stabilize a benzylic carbenium ion, the ring-opening at the more-hindered, substituted position becomes competitive, resulting in the formation of the 3,4-isomer and consequently, little to no regioselectivity is observed. whiterose.ac.uk

The (salen)Cr-catalyzed coupling of aziridines with carbon dioxide demonstrates excellent selectivity for the 5-substituted oxazolidinone product. nih.gov Quantum mechanical calculations suggest that this selectivity arises from the preferential opening of the substituted C-N bond of the aziridine over the unsubstituted C-N bond. nih.gov This preference is attributed to the increased carbocationic character of the carbon atom bearing the substituent, which stabilizes the transition state leading to the 5-substituted product. nih.gov

The intramolecular ring-opening of 2-(Boc-aminomethyl)aziridines promoted by BF3·Et2O is reported to be fully regioselective, yielding 5-(aminomethyl)-1,3-oxazolidin-2-ones. nih.gov This high degree of regiocontrol is a key feature of this synthetic route.

The table below highlights examples of regiochemical control in the synthesis of 1,3-oxazolidin-2-ones.

| Reaction | Catalyst/Promoter | Controlling Factor | Predominant Product | Ref |

| Epoxide + Isocyanate | Chromium(salphen) complex | Steric hindrance at epoxide | 3,5-disubstituted oxazolidinone | whiterose.ac.uk |

| Epoxide with stabilizing group + Isocyanate | Chromium(salphen) complex | Carbocation stability | Mixture of 3,4- and 3,5-isomers | whiterose.ac.uk |

| Aziridine + CO2 | (salen)Cr complex | Electronic effects (carbocation stability) | 5-substituted oxazolidinone | nih.gov |

| Intramolecular cyclization of 2-(Boc-aminomethyl)aziridine | BF3·Et2O | Intramolecular nucleophilic attack | 5-(aminomethyl)-1,3-oxazolidin-2-one | nih.gov |

Transformations and Functionalizations of the 1,3-Oxazolidin-2-one Ring System

The 1,3-oxazolidin-2-one ring is not only a synthetic target but also a versatile intermediate that can undergo various transformations and functionalizations. These reactions allow for the introduction of diverse substituents and the conversion of the oxazolidinone core into other valuable chemical entities.

Ring-Opening Reactions and Subsequent Derivatization

The 1,3-oxazolidin-2-one ring can be opened under specific conditions to provide access to other functional groups. A notable example is the decarboxylative ring-opening of non-activated 2-oxazolidinones to synthesize β-chalcogen amines. rsc.org This reaction is promoted by in situ generated chalcogenolate anions and provides a one-step protocol for the preparation of β-selenoamines, β-telluroamines, and β-thioamines with good structural diversity. rsc.org The regioselective nature of this ring-opening makes it a valuable tool for the synthesis of these organochalcogen compounds. rsc.org

Another example of ring-opening is the acid-catalyzed reaction of oxazolidinone-fused aziridines with alcohols. acs.org This transformation provides a stereocontrolled method for the synthesis of 2-amino ethers. acs.org The outcome of this reaction is significantly influenced by the substitution pattern of the aziridine and the class of the alcohol used. acs.org

The following table summarizes key ring-opening reactions of the 1,3-oxazolidin-2-one system.

| Oxazolidinone Substrate | Reagent | Product | Ref |

| Non-activated 2-oxazolidinones | Chalcogenolate anions | β-Chalcogen amines | rsc.org |

| Oxazolidinone-fused aziridines | Alcohols, Acid catalyst | 2-Amino ethers | acs.org |

Introduction of Substituents at N-3, C-4, and C-5 Positions

The functionalization of the 1,3-oxazolidin-2-one ring at its N-3, C-4, and C-5 positions is crucial for the synthesis of a wide array of derivatives with specific properties.

N-3 Position: The nitrogen atom at the 3-position is a common site for substitution. N-arylation can be achieved through metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides is a well-established method. organic-chemistry.org Similarly, copper-catalyzed N-arylation with aryl iodides provides an alternative route to 3-aryl-2-oxazolidinones. nih.govorganic-chemistry.org

C-4 and C-5 Positions: The introduction of substituents at the C-4 and C-5 positions is often accomplished during the ring-formation step, as the substitution pattern of the starting materials dictates the final structure. For instance, the reaction of epoxides with isocyanates can lead to 4- and/or 5-substituted oxazolidinones depending on the regioselectivity of the epoxide ring-opening. whiterose.ac.ukresearchgate.net A combination of an asymmetric aldol (B89426) reaction and a modified Curtius rearrangement has been developed for the synthesis of 4,5-disubstituted oxazolidin-2-ones. nih.gov The synthesis of enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones from aziridine-2-methanols is another example where a functional group is introduced at the C-4 position. bioorg.org

The intramolecular cyclization of oxazolidinones with carbanions adjacent to sulfones, sulfoxides, and phosphonates can lead to the formation of functionalized γ and δ lactams, which can be considered a derivatization involving the C-4 and N-3 positions. nih.gov

The table below provides examples of methods for introducing substituents at various positions of the 1,3-oxazolidin-2-one ring.

| Position | Method | Reagents | Product Type | Ref |

| N-3 | Palladium-catalyzed N-arylation | Aryl bromide, Pd catalyst | 3-Aryl-2-oxazolidinones | organic-chemistry.org |

| N-3 | Copper-catalyzed N-arylation | Aryl iodide, Cu catalyst | 3-Aryl-2-oxazolidinones | nih.govorganic-chemistry.org |

| C-4, C-5 | Cycloaddition | Epoxide, Isocyanate | 4- and/or 5-substituted oxazolidinones | whiterose.ac.ukresearchgate.net |

| C-4, C-5 | Asymmetric aldol/Curtius rearrangement | β-hydroxy carbonyl substrates | 4,5-disubstituted oxazolidin-2-ones | nih.gov |

| C-4 | Intramolecular cyclization | Aziridine-2-methanol, Phosgene | 4-(chloromethyl)oxazolidin-2-one | bioorg.org |

Reactivity of the 4-Bromophenyl Moiety in 4-(4-Bromophenyl)-1,3-oxazolidin-2-one

The bromine atom attached to the phenyl ring of this compound is the primary site of reactivity for the modification of this part of the molecule. Its position and the electronic nature of the oxazolidinone group influence its susceptibility to various chemical transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and the 4-bromophenyl group of the title compound is an excellent substrate for these transformations.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.org For this compound, this reaction allows for the formation of a new carbon-carbon bond at the 4-position of the phenyl ring, leading to the synthesis of biaryl structures or the introduction of various alkyl, alkenyl, or alkynyl groups. libretexts.org

The catalytic cycle for the Suzuki coupling generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) complex. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the bromide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final coupled product, regenerating the Pd(0) catalyst. libretexts.org

While specific studies on this compound are not extensively detailed in the provided literature, the reactivity of similar bromophenyl compounds in Suzuki reactions is well-documented. For instance, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids using a Pd(PPh₃)₄ catalyst has been shown to produce good yields of the corresponding biaryl compounds. mdpi.com The choice of catalyst, base, and solvent is crucial for optimizing the reaction conditions and yield. mdpi.com

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction would allow for the introduction of primary or secondary amine functionalities at the 4-position of the phenyl ring of this compound.

The mechanism of the Buchwald-Hartwig amination is similar to that of other palladium-catalyzed cross-coupling reactions and involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand for the palladium catalyst is critical for the success of the reaction. wikipedia.org Research on the amination of bromo-substituted estrone (B1671321) derivatives has demonstrated the utility of Pd(OAc)₂ as a catalyst with X-Phos as a ligand and KOt-Bu as a base under microwave irradiation to achieve good to excellent yields. nih.gov A similar approach could be envisioned for the amination of this compound.

A study on the synthesis of the antibiotic Linezolid (B1675486) utilized a Buchwald-Hartwig amination reaction on a structurally related compound, (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, highlighting the applicability of this reaction to complex oxazolidinone derivatives. xjtlu.edu.cn

Below is a representative table of conditions often employed for such cross-coupling reactions based on general literature.

| Reaction Type | Catalyst (example) | Ligand (example) | Base (example) | Solvent (example) | Coupling Partner (example) |

| Suzuki | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | Phenylboronic acid |

| Buchwald-Hartwig | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | Aniline |

Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. libretexts.org For this reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

The 1,3-oxazolidin-2-one moiety is not a strong electron-withdrawing group. Therefore, the 4-bromophenyl ring in this compound is not sufficiently activated for classical nucleophilic aromatic substitution to occur under standard conditions. The reaction would likely require harsh conditions, such as high temperatures and very strong nucleophiles, and may not be a synthetically viable route for the functionalization of this compound. lumenlearning.com The accepted mechanism involves a two-step addition-elimination process. libretexts.org

Carbonylative C-H functionalization is an advanced synthetic strategy that involves the activation of a C-H bond and the insertion of carbon monoxide to form a new carbonyl-containing functional group. While this is a powerful tool in modern organic synthesis, there is no specific information available from the provided search results to suggest that this compound has been utilized in such reactions.

In general, carbonylative couplings, such as the carbonylative Suzuki-Miyaura reaction, often involve an aryl halide or triflate as the starting material. nih.gov These reactions introduce a carbonyl group between the aryl group and the coupling partner. For instance, a carbonylative Suzuki-Miyaura coupling of a vinyl triflate with an alkenylboronic acid has been reported to yield a dienone product. nih.gov It is conceivable that under specific palladium-catalyzed conditions in the presence of carbon monoxide, this compound could undergo carbonylative coupling with various nucleophiles to introduce a ketone or amide functionality at the 4-position of the phenyl ring.

Applications of 4 4 Bromophenyl 1,3 Oxazolidin 2 One As a Chiral Auxiliary in Asymmetric Synthesis

Fundamental Principles of Oxazolidinone-Based Chiral Auxiliaries

Oxazolidinone-based chiral auxiliaries, often referred to as Evans auxiliaries, are cyclic carbamates derived from readily available amino alcohols. Their efficacy stems from several key features. First, they can be easily N-acylated to form N-acyl oxazolidinones. The C4-substituent, in this case, a 4-bromophenyl group, plays a crucial role in controlling the stereochemical outcome of subsequent reactions.

Upon deprotonation with a suitable base, the N-acyl oxazolidinone forms a rigid, chelated Z-enolate. The chelation typically involves a Lewis acid coordinating to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This rigid conformation, combined with the steric hindrance provided by the C4-substituent, effectively blocks one face of the enolate. Consequently, an incoming electrophile can only approach from the less hindered face, leading to a highly diastereoselective reaction.

A significant advantage of these auxiliaries is that the newly formed chiral center in the product can be predicted with a high degree of accuracy. Furthermore, the auxiliary can be cleaved under mild conditions, often with recovery of the valuable chiral auxiliary, to yield the desired enantiomerically enriched carboxylic acid, ester, aldehyde, or alcohol.

Stereoselective Carbon-Carbon Bond-Forming Reactions

The primary application of 4-(4-Bromophenyl)-1,3-oxazolidin-2-one lies in its ability to direct the formation of carbon-carbon bonds with high stereocontrol. This is particularly valuable in the synthesis of complex molecules with multiple stereocenters.

Asymmetric Aldol (B89426) Reactions Utilizing this compound Derivatives

The asymmetric aldol reaction is one of the most powerful methods for constructing β-hydroxy carbonyl compounds, which are common motifs in natural products. When N-acyl derivatives of this compound are used, the corresponding boron or titanium enolates react with aldehydes to afford syn-aldol adducts with excellent diastereoselectivity. The stereochemical outcome is dictated by the Zimmerman-Traxler transition state model, where the reaction proceeds through a six-membered, chair-like transition state. The 4-bromophenyl group effectively shields one face of the enolate, ensuring a highly predictable and controlled approach of the aldehyde.

While specific data for the 4-bromophenyl derivative is not extensively documented in readily available literature, the general trend for para-substituted phenyl oxazolidinones suggests that electronic effects of the substituent can influence the acidity of the α-protons and the stability of the enolate, thereby modulating reactivity and selectivity.

Diastereoselective Alkylation Reactions

The enolates derived from N-acyl-4-(4-bromophenyl)-1,3-oxazolidin-2-ones can also undergo highly diastereoselective alkylation reactions with a variety of electrophiles, such as alkyl halides and triflates. The rigid, chelated enolate structure ensures that the alkylating agent approaches from the face opposite to the C4-substituent. This method provides a reliable route to enantiomerically enriched α-substituted carboxylic acid derivatives. The choice of base and reaction conditions is crucial for achieving high diastereoselectivity.

Cycloaddition Reactions (e.g., [3+2] Cycloaddition, [4+2] Cycloaddition, [2+2] Photocycloaddition)

N-enoyl derivatives of this compound can serve as chiral dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The oxazolidinone auxiliary exerts powerful stereocontrol, directing the approach of the diene to one of the two diastereotopic faces of the double bond. This results in the formation of cyclic products with high levels of diastereoselectivity. The Lewis acid used to catalyze the reaction can also play a role in locking the conformation of the dienophile, further enhancing stereocontrol.

Information regarding the application of this specific chiral auxiliary in [3+2] cycloaddition and [2+2] photocycloaddition reactions is limited in the current literature. However, the principles of facial shielding by the chiral auxiliary would be expected to apply in these transformations as well.

Stereoselective 1,4-Conjugate Additions

N-α,β-unsaturated acyl derivatives of this compound are effective Michael acceptors in stereoselective 1,4-conjugate addition reactions. A variety of nucleophiles, including organocuprates, thiols, and enolates, can be added with high diastereoselectivity. The chiral auxiliary directs the approach of the nucleophile, leading to the formation of β-functionalized carbonyl compounds with a high degree of stereocontrol at the newly formed stereocenter.

Stereoselective Carbon-Heteroatom Bond-Forming Reactions

Beyond carbon-carbon bond formation, oxazolidinone auxiliaries can also be employed to direct the stereoselective formation of carbon-heteroatom bonds. The enolates of N-acyl-4-(4-bromophenyl)-1,3-oxazolidin-2-ones can be reacted with electrophilic sources of nitrogen, oxygen, or halogens to introduce these heteroatoms at the α-position with high diastereoselectivity. For instance, reactions with azides can lead to α-amino acids, while reactions with electrophilic halogenating agents can produce α-halo acids. These reactions significantly expand the synthetic utility of this chiral auxiliary, providing access to a broader range of enantiomerically pure building blocks.

Strategic Role in the Total Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The strategic deployment of this compound, a member of the renowned Evans' oxazolidinone family of chiral auxiliaries, has been pivotal in the asymmetric synthesis of complex molecular targets. These auxiliaries are instrumental in establishing key stereocenters with a high degree of predictability and efficiency. acs.orgwikipedia.org

A notable application of an oxazolidinone-based chiral auxiliary is demonstrated in the asymmetric synthesis of (+)-SCH 351448, a novel activator of the low-density lipoprotein receptor promoter. researchgate.netnih.gov In a synthetic approach to this complex pharmaceutical intermediate, a chiral 'glycine enolate equivalent' derived from an N-(N-Boc-glycinyl) oxazolidinone was employed in an Evans asymmetric aldol reaction with p-nitrobenzaldehyde. This key carbon-carbon bond-forming reaction, facilitated by titanium tetrachloride (TiCl4) and diisopropylethylamine (DIPEA), allowed for the controlled formation of a new stereocenter, a critical step in the construction of the molecule's intricate architecture.

While the specific use of the 4-(4-bromophenyl) substituted variant in a completed natural product total synthesis is not extensively documented in readily available literature, the principles of its application are well-established through the widespread use of other Evans' auxiliaries in the synthesis of numerous natural products. researchgate.net The 4-aryl substituent, in this case, a bromophenyl group, plays a crucial role in directing the stereochemical outcome of reactions at the α-carbon of the N-acyl chain through steric hindrance. This reliable stereochemical control makes it an invaluable tool for constructing chiral building blocks destined for incorporation into larger, more complex natural product scaffolds.

The following table summarizes the strategic application of oxazolidinone auxiliaries in the synthesis of complex molecules:

| Target Molecule/Fragment | Chiral Auxiliary Application | Key Reaction | Purpose in Synthesis |

| (+)-SCH 351448 | Asymmetric aldol reaction of an N-glycinyl oxazolidinone | Evans Aldol Reaction | Establishment of a key stereocenter in a complex pharmaceutical intermediate. |

| General Natural Products | Asymmetric alkylations, aldol reactions, and other electrophilic additions | Various C-C bond forming reactions | Predictable and high-yielding formation of chiral centers that form the core of the natural product structure. rsc.org |

Auxiliary Cleavage and Product Enantiopurification Methodologies

A critical step in any chiral auxiliary-mediated synthesis is the efficient and non-racemizing removal of the auxiliary to unveil the desired chiral product. For N-acylated 4-(4-bromophenyl)-1,3-oxazolidin-2-ones, several reliable cleavage methods have been established.

Hydrolytic Cleavage: The most common method for cleaving the N-acyl group to afford the corresponding carboxylic acid is through hydrolysis with lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H2O2). acs.orgresearchgate.net This reaction proceeds via the nucleophilic attack of the hydroperoxide anion on the acyl carbonyl, leading to the formation of a peroxy-tetrahedral intermediate that collapses to release the carboxylic acid and the recovered chiral auxiliary. uq.edu.au Care must be taken during this procedure as the decomposition of hydrogen peroxide can lead to the evolution of oxygen, which may require an inert atmosphere for large-scale reactions. acs.org

Reductive Cleavage: Alternatively, the N-acyl group can be reduced to the corresponding primary alcohol using strong hydride reagents. Lithium borohydride (B1222165) (LiBH4) is a commonly employed reagent for this transformation. wikipedia.orgscispace.com It is a stronger reducing agent than sodium borohydride and is effective in reducing the amide linkage of the N-acyl oxazolidinone. In some instances, lithium aluminum hydride (LiAlH4) can also be used, although its higher reactivity may lead to undesired side reactions. saskoer.ca

The following table outlines common cleavage methods for N-acyl-4-(4-bromophenyl)-1,3-oxazolidin-2-ones:

| Cleavage Method | Reagents | Product Functional Group | Key Considerations |

| Hydrolysis | LiOH, H2O2 | Carboxylic Acid | Potential for oxygen evolution; can be sensitive to substrate. acs.orgresearchgate.netacs.org |

| Reductive Cleavage | LiBH4 | Primary Alcohol | Milder than LiAlH4; good for sensitive substrates. wikipedia.orgscispace.com |

| Reductive Cleavage | LiAlH4 | Primary Alcohol | Very strong reducing agent; may affect other functional groups. saskoer.ca |

Following the cleavage of the chiral auxiliary, the enantiomeric purity of the product must be assessed and, if necessary, enhanced.

Enantiopurification: The primary method for the purification of the chiral product and removal of the recovered auxiliary is column chromatography. The difference in polarity between the product (e.g., a carboxylic acid or alcohol) and the oxazolidinone auxiliary typically allows for straightforward separation.

In cases where the diastereoselectivity of the key reaction was not perfect, the resulting enantiomeric mixture may require further purification. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of the product. Additionally, enantiomerically enriched carboxylic acids can sometimes be further purified by crystallization, either of the free acid or a salt formed with a chiral amine.

Determination of Enantiomeric Purity: The enantiomeric excess of the final product is typically determined using chiral HPLC or by nuclear magnetic resonance (NMR) spectroscopy. For NMR analysis, the enantiomers can often be distinguished by converting the product into diastereomeric derivatives using a chiral derivatizing agent, such as a Mosher's acid, or by using a chiral solvating agent. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 4 4 Bromophenyl 1,3 Oxazolidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. youtube.com It provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq For 4-(4-Bromophenyl)-1,3-oxazolidin-2-one, both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are essential for complete structural assignment.

The ¹H NMR spectrum provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. bhu.ac.in

¹H NMR: The proton spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the three protons on the oxazolidinone ring, and the amine proton. The protons on the bromophenyl ring typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring (an AA'BB' system). The single proton at the C4 position (methine) is adjacent to two inequivalent protons at the C5 position (methylene), resulting in a complex splitting pattern often referred to as an ABX system. The N-H proton signal is typically a broad singlet.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum displays a single peak for each unique carbon atom. bhu.ac.in Key signals include the carbonyl carbon (C2) of the oxazolidinone ring at a characteristically downfield shift, the four distinct signals for the carbons of the bromophenyl ring, and the signals for the C4 and C5 carbons of the heterocyclic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Remarks |

| N-H | ~6.0 - 7.5 | - | Broad Singlet |

| C2 (C=O) | - | ~158 - 160 | Carbonyl Carbon |

| C4 (CH) | ~4.8 - 5.2 | ~65 - 70 | Doublet of Doublets (dd) |

| C5 (CH₂) | ~4.1 - 4.7 | ~45 - 50 | Two separate signals (dd) |

| C1' (Ar-C) | - | ~139 - 141 | Quaternary Carbon |

| C2'/C6' (Ar-CH) | ~7.2 - 7.4 | ~128 - 130 | Doublet |

| C3'/C5' (Ar-CH) | ~7.5 - 7.7 | ~131 - 133 | Doublet |

| C4' (Ar-C-Br) | - | ~122 - 125 | Quaternary Carbon |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. omicsonline.org For this compound, COSY spectra would show cross-peaks connecting the C4 methine proton to the two C5 methylene (B1212753) protons, confirming the structure of the oxazolidinone ring. It would also show correlations between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. omicsonline.org It is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~5.0 ppm would show a cross-peak to the carbon signal at ~68 ppm, assigning them to C4.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. omicsonline.org This is vital for connecting different parts of the molecule. Key correlations would include those from the C4 proton to the aromatic C1' and C2'/C6' carbons, confirming the attachment of the bromophenyl ring to the oxazolidinone core. Correlations from the C4 and C5 protons to the C2 carbonyl carbon would also be expected.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uobasrah.edu.iq It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₉H₈BrNO₂), the molecular ion peak in the mass spectrum is expected to be a doublet of nearly equal intensity. This is due to the natural isotopic abundance of bromine, which consists of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The calculated monoisotopic mass is approximately 240.974 Da. uni.lu

The fragmentation of oxazolidinone derivatives under mass spectrometry conditions can proceed through several pathways. nih.gov Common fragmentation patterns may include the loss of small neutral molecules or characteristic ring cleavage.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Remarks |

| [M]⁺ | 241 / 243 | Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern. |

| [M+H]⁺ | 242 / 244 | Protonated molecular ion, common in soft ionization techniques like ESI. uni.lu |

| [C₇H₆Br]⁺ | 170 / 172 | Fragment corresponding to the bromostyrene radical cation, resulting from ring cleavage. |

| [C₆H₄Br]⁺ | 155 / 157 | Bromophenyl cation, a common fragment from the loss of the oxazolidinone side chain. |

| [C₃H₄NO₂]⁺ | 86 | Fragment corresponding to the oxazolidin-2-one portion after cleavage. |

X-ray Crystallography for Determination of Absolute Configuration and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of a molecule's conformation and, for chiral molecules, its absolute configuration (R or S).

For a chiral compound like this compound, single-crystal X-ray diffraction analysis of an enantiomerically pure sample would confirm its absolute stereochemistry. The analysis would also reveal the conformation of the five-membered oxazolidinone ring, which is typically found in a slightly puckered "envelope" or "twist" conformation. Crystal structure data for related oxazolidinone derivatives show that the N-acyl group is generally planar. st-andrews.ac.uk The resulting structural data, including atomic coordinates, are often deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) for public access. st-andrews.ac.uk

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. uobasrah.edu.iq It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Amine | N-H stretch | 3200 - 3400 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Alkane | C-H stretch | 2850 - 3000 |

| Carbonyl (Carbamate) | C=O stretch | 1730 - 1760 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Ether | C-O stretch | 1200 - 1300 |

| Bromoalkane | C-Br stretch | 500 - 600 |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds and for separating mixtures. researchgate.net For chiral molecules such as this compound, chiral HPLC is the primary method for determining enantiomeric purity or enantiomeric excess (e.e.).

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for the resolution of oxazolidinone enantiomers. nih.gov The separation can be performed under normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions. nih.gov The detector, typically a UV detector, quantifies the amount of each enantiomer eluting from the column, allowing for the precise calculation of the e.e.

Table 4: Example HPLC Conditions for Chiral Separation

| Parameter | Condition |

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) nih.gov |

| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic acid (e.g., 95:5:0.1) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Detection | UV at 254 nm sigmaaldrich.com |

| Expected Result | Baseline separation of the (R) and (S) enantiomers with distinct retention times. |

This method is crucial in asymmetric synthesis to verify the stereochemical outcome of a reaction and to ensure the enantiopurity of the final product.

Computational Chemistry and Theoretical Modeling of 4 4 Bromophenyl 1,3 Oxazolidin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. nih.govmdpi.com From the electron density, a wealth of information about a molecule's stability, geometry, and reactivity can be derived. DFT studies on related heterocyclic compounds have proven effective in understanding their chemical behavior. nih.govresearchgate.net

A fundamental application of DFT is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. researchgate.net For a molecule like 4-(4-Bromophenyl)-1,3-oxazolidin-2-one, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Furthermore, DFT is instrumental in mapping out the energetic profiles of chemical reactions. acs.org By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility and kinetics of a reaction. For instance, in the synthesis of oxazolidinones, DFT can elucidate the reaction mechanism and identify the rate-determining steps. acs.org Conformational analysis of related thiazolidin-4-one derivatives has been successfully conducted using DFT to identify the most stable isomers. nih.govmdpi.com

Table 1: Representative Data from DFT Geometry Optimization of a Substituted Oxazolidinone Derivative (Hypothetical Data) This table is illustrative and based on typical values found in computational studies of similar molecules, as specific data for this compound is not available.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.21 | ||

| C-N (ring) | 1.38 | ||

| C-O (ring) | 1.35 | ||

| C-C (ring) | 1.53 | ||

| C-Br | 1.91 | ||

| O=C-N | 125.0 | ||

| C-N-C | 112.0 | ||

| C-O-C | 109.0 | ||

| Phenyl-Ring Twist | 35.0 |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character). youtube.com

The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are crucial indicators of a molecule's kinetic stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals indicates the likely sites of electrophilic and nucleophilic attack. youtube.com DFT calculations are routinely used to compute these orbital energies and shapes. nih.govnih.gov

Table 2: FMO Analysis Data for a Generic Aryl-Oxazolidinone (Hypothetical Data) This table presents typical values from FMO analyses of related compounds to illustrate the concept.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Primarily located on the bromophenyl ring, indicating it as the primary site for electrophilic attack. |

| LUMO | -1.2 | Distributed over the oxazolidinone ring, particularly the carbonyl group, suggesting it is the site for nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 | Indicates relatively high kinetic stability. |

Beyond FMO theory, DFT provides a suite of reactivity descriptors that quantify a molecule's response to chemical reactions. Global descriptors , such as chemical potential, hardness, and electrophilicity, provide a general overview of the molecule's reactivity.

Local reactivity descriptors , on the other hand, pinpoint the most reactive sites within a molecule. Mulliken population analysis is a method to calculate the partial atomic charges on each atom, suggesting which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net The Fukui function and the related Parr functions are more sophisticated tools that indicate the propensity of a specific atomic site to undergo nucleophilic, electrophilic, or radical attack. These are derived from the change in electron density as an electron is added to or removed from the molecule.

Molecular Electron Density Theory (MEDT) for Understanding Reaction Mechanisms

Molecular Electron Density Theory (MEDT) is a more recent theoretical framework that posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. mdpi.com MEDT analyses, often performed using DFT calculations, focus on the flow of electron density during a reaction.

Key concepts in MEDT include the Global Electron Density Transfer (GEDT), which quantifies the net charge transfer between reactants at the transition state, indicating the polarity of the reaction. ias.ac.in Topological analysis of the Electron Localization Function (ELF) provides a detailed picture of bonding changes, revealing the formation and breaking of chemical bonds along the reaction pathway. nih.gov MEDT has been successfully applied to understand the mechanisms of cycloaddition reactions, which are relevant for the synthesis of heterocyclic systems like oxazolidinones. ias.ac.innih.gov

Quantum Chemical Studies on Conformational Preferences and Stereoelectronic Effects

The three-dimensional shape (conformation) of a molecule is critical to its properties and reactivity. Quantum chemical methods, particularly DFT, are used to study the relative energies of different possible conformations (conformers) of this compound. This would involve rotating the bromophenyl group relative to the oxazolidinone ring to identify the most stable arrangement.

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the structure and reactivity of a molecule. These effects arise from stabilizing interactions between filled and empty orbitals. For instance, hyperconjugation, an interaction between a filled bonding orbital (or lone pair) and a nearby empty anti-bonding orbital, can significantly impact conformational stability. In the context of this compound, stereoelectronic interactions between the lone pairs on the oxygen and nitrogen atoms of the oxazolidinone ring and the antibonding orbitals of adjacent bonds would play a key role in determining its preferred conformation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, molecular flexibility, and interactions with other molecules, such as solvent.

For this compound, an MD simulation could reveal how the molecule behaves in a solution, showing the range of conformations it adopts and the timescale of transitions between them. Furthermore, MD is a powerful tool for studying intermolecular interactions . By simulating a system containing multiple molecules, one can investigate how they arrange themselves in the solid state (crystal packing) or how they interact with other molecules in solution. researchgate.net These simulations are crucial for understanding properties like solubility and how the molecule might interact with a biological target.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

In the structural elucidation and characterization of novel compounds, the integration of computational chemistry with experimental spectroscopy is a powerful approach. For this compound, while specific detailed computational studies are not extensively reported in publicly accessible literature, the methodology for such an analysis is well-established. This section outlines the theoretical framework and the validation process that would be employed.

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting various spectroscopic parameters. scielo.org.zaresearchgate.net DFT methods, with functionals such as B3LYP and basis sets like 6-311++G(d,p), are frequently used to optimize the molecular geometry of the compound in its ground state. researchgate.netresearchgate.net Following optimization, the same level of theory can be used to calculate spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). researchgate.netdntb.gov.ua

The validation of these theoretical predictions is achieved by comparing them with experimentally obtained data. A strong correlation between the calculated and experimental spectra not only confirms the synthesized structure but also provides a deeper understanding of the molecule's electronic and vibrational properties. nih.govindexcopernicus.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is a common approach within DFT to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts are typically referenced against a standard, such as Tetramethylsilane (TMS). The comparison between the theoretical and experimental chemical shifts is a critical step in confirming the molecular structure. Discrepancies between the predicted and observed values can often be attributed to solvent effects and intermolecular interactions present in the experimental conditions but not always fully accounted for in the gas-phase theoretical calculations.

Illustrative Data: ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| H (Aromatic) | 7.55 | 7.50 |

| H (Aromatic) | 7.25 | 7.20 |

| H (Oxazolidinone) | 4.50 | 4.45 |

| H (Oxazolidinone) | 4.05 | 4.00 |

| H (NH) | 8.20 | 8.15 |

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C=O | 158.0 | 157.5 |

| C-Br | 122.0 | 121.8 |

| C (Aromatic) | 132.5 | 132.1 |

| C (Aromatic) | 128.0 | 127.8 |

| C (Oxazolidinone) | 70.0 | 69.5 |

| C (Oxazolidinone) | 55.0 | 54.7 |

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves the calculation of vibrational frequencies and their corresponding intensities. These calculated frequencies often have a systematic error due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The potential energy distribution (PED) analysis is also performed to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. indexcopernicus.com

Illustrative Data: Comparison of IR Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 | 3345 |

| C-H (Aromatic) Stretch | 3100 | 3095 |

| C=O Stretch | 1750 | 1745 |

| C-N Stretch | 1250 | 1248 |

| C-Br Stretch | 680 | 678 |

UV-Visible Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. scielo.org.za This approach calculates the vertical excitation energies, oscillator strengths, and the corresponding wavelengths of maximum absorption (λmax). These theoretical predictions help in understanding the electronic transitions within the molecule, such as π → π* and n → π* transitions, and how they contribute to the observed UV-Vis spectrum.

Illustrative Data: Electronic Absorption Spectra

| Electronic Transition | Predicted λmax (nm) | Experimental λmax (nm) |

| π → π | 250 | 255 |

| n → π | 280 | 282 |

Development and Functionalization of Advanced 4 4 Bromophenyl 1,3 Oxazolidin 2 One Derivatives and Analogues

Synthesis of N-Substituted 4-(4-Bromophenyl)-1,3-oxazolidin-2-one Analogues for Structure-Activity Relationship Studies

The nitrogen atom at the N-3 position of the this compound ring is a key site for chemical modification to generate analogues for structure-activity relationship (SAR) studies. Derivatization at this position is commonly achieved through N-alkylation and N-acylation reactions, which allows for the introduction of a wide variety of functional groups. These modifications can significantly influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, thereby affecting its biological activity.

N-alkylation is typically performed by treating the parent oxazolidinone with an alkyl halide (e.g., ethyl chloroacetate, benzyl (B1604629) chloride) in the presence of a base. juniperpublishers.com Common bases include potassium carbonate or sodium hydride, and the reactions are often carried out in aprotic polar solvents like dimethylformamide (DMF). juniperpublishers.com Studies on related heterocyclic systems have shown that such conditions generally lead to regioselective N-alkylation. juniperpublishers.com

N-acylation introduces an acyl group to the nitrogen atom, often by reacting the oxazolidinone with an acyl chloride or a carboxylic acid. When using a carboxylic acid, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) are employed to facilitate the amide bond formation. mdpi.com This method is used to introduce diverse functionalities, including those with specific pharmacophoric features, to probe interactions with biological targets. mdpi.com The synthesis of these N-substituted analogues is crucial for developing SAR models, which help in identifying the structural requirements for desired biological activity. nih.gov

Table 1: Examples of N-Substitution Reactions on the Oxazolidinone Ring

| Reaction Type | Reagents | General Conditions | Resulting N-Substituent |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaH) | Aprotic solvent (e.g., DMF), Heat | Alkyl group (-R) |

| N-Acylation | Acyl Chloride (R-COCl), Base (e.g., Triethylamine) | Anhydrous solvent (e.g., DCM) | Acyl group (-COR) |

| N-Acylation (Peptide Coupling) | Carboxylic Acid (R-COOH), Coupling Agents (e.g., DCC, HOBt) | Anhydrous solvent (e.g., DCM, CH₃CN) | Acyl group (-COR) |

Diversification at the Oxazolidinone Ring (C-4 and C-5 positions) for Novel Scaffolds

Modification of the oxazolidinone ring at the C-4 and C-5 positions provides an alternative strategy for generating structural diversity. While the 4-(4-bromophenyl) group is a defining feature of the core scaffold, diversification at the adjacent C-5 position is a well-established method for creating novel analogues, particularly in the development of antimicrobial agents. mdpi.com

A common synthetic route to introduce functionality at the C-5 position begins with precursors like (R)-glycidyl butyrate. mdpi.com The reaction of an N-lithiated carbamate (B1207046) with this epoxide yields a 5-(R)-hydroxymethyl oxazolidinone. This hydroxyl group serves as a versatile chemical handle for a wide range of subsequent transformations. It can be converted to an azide (B81097), an amine, or an ether, or used in esterification reactions to attach various side chains. For example, the 5-(aminomethyl) derivative is a key intermediate in the synthesis of several oxazolidinone-based drugs. mdpi.com

Diversification at the C-4 position is less common as it involves altering the core aryl substituent. However, modifications can be envisioned through total synthesis, starting with different styrene (B11656) oxides or amino alcohols to introduce alternative aryl or alkyl groups at this position, thereby exploring a different region of chemical space.

Table 2: Strategies for Diversification at the C-5 Position

| Precursor/Intermediate | Key Reaction | Resulting C-5 Substituent | Potential for Further Functionalization |

|---|---|---|---|

| (R)-Glycidyl butyrate | Ring opening with a carbamate | -CH₂OH (Hydroxymethyl) | Conversion to mesylate, azide, amine, ether, ester |

| 5-(Hydroxymethyl)oxazolidinone | Mesylation followed by azide displacement and reduction | -CH₂NH₂ (Aminomethyl) | Acylation, alkylation, Schiff base formation |

| 5-(Hydroxymethyl)oxazolidinone | Mitsunobu reaction or Williamson ether synthesis | -CH₂OR (Alkoxymethyl) | Varies depending on the nature of the 'R' group |

Further Functionalization of the Bromophenyl Moiety for Enhanced Molecular Complexity

The bromine atom on the phenyl ring at the C-4 position is an exceptionally useful functional group for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. This approach allows for the late-stage modification of the core scaffold, enabling the rapid synthesis of a large library of derivatives with diverse substituents on the aromatic ring.

Palladium-catalyzed reactions are particularly prominent for this purpose:

Suzuki-Miyaura Coupling : Reacting the 4-(4-bromophenyl) moiety with various aryl or heteroaryl boronic acids or esters introduces new biaryl or heteroaryl-aryl structures. This is a robust method for extending the molecular framework. researchgate.netnih.gov

Sonogashira Coupling : This reaction couples the aryl bromide with terminal alkynes, attaching alkynyl groups to the phenyl ring. These alkynyl-substituted derivatives can serve as intermediates for further transformations, such as the synthesis of triazoles via click chemistry.

Buchwald-Hartwig Amination : This allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a wide range of primary or secondary amines, amides, or carbamates. This introduces nitrogen-containing functional groups that can modulate the compound's properties.

Heck Coupling : This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene, attaching vinyl groups to the phenyl ring.

These coupling strategies significantly enhance the molecular complexity and allow for fine-tuning of the molecule's electronic and steric properties to optimize biological interactions. researchgate.net

Table 3: Cross-Coupling Reactions for Functionalizing the Bromophenyl Moiety

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Group Introduced at para-position |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-B(OR)₂ | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Aryl or Heteroaryl group (-Ar) |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl group (-C≡C-R) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand (e.g., phosphine-based) | Amino group (-NR₂) |

| Heck | Alkene (CH₂=CHR) | Pd catalyst, Base | Vinyl group (-CH=CHR) |

Design and Synthesis of Multi-ring Systems Incorporating the this compound Motif

The this compound scaffold serves as a valuable building block for the construction of more complex, multi-ring systems. By combining the functionalization strategies discussed previously, this core motif can be linked to other heterocyclic or carbocyclic rings, leading to novel molecular architectures.

One approach involves synthesizing a derivative with a reactive functional group and then using that group to build a new ring. For instance, an N-substituted analogue bearing a terminal alkyne or azide can undergo intramolecular or intermolecular cycloaddition reactions to form triazole rings. Similarly, a substituent with a carboxylic acid and an amino group could be used to form a new lactam ring.

Another strategy is to link the oxazolidinone core to pre-formed heterocyclic systems. For example, the bromine atom of the phenyl ring can be used in a Suzuki coupling reaction to connect to a boronic acid-substituted quinazoline (B50416) or 1,3,4-oxadiazole, creating a multi-heterocyclic system. nih.gov Alternatively, functional groups at the N-3 or C-5 positions can be elaborated into other rings. For instance, a C-5 aminomethyl group can be the starting point for constructing a new nitrogen-containing heterocycle. This modular approach allows for the systematic exploration of how the spatial arrangement and electronic properties of different ring systems influence biological function. nih.gov

Exploration of Bis-oxazolidine and Other Poly-heterocyclic Architectures Derived from this compound

Expanding on the synthesis of multi-ring systems, a specific area of interest is the creation of bis-oxazolidinone architectures and other complex poly-heterocyclic structures. Bis-oxazolidinones are molecules containing two oxazolidinone units, which can be designed as bivalent ligands capable of interacting with two receptor sites simultaneously or as compounds with unique steric and electronic properties.